molecular formula C10H15NO3 B14012234 Ethyl 2-cyano-3-ethoxypent-2-enoate

Ethyl 2-cyano-3-ethoxypent-2-enoate

Cat. No.: B14012234
M. Wt: 197.23 g/mol
InChI Key: NGMZOFVOGBPBNA-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-ethoxypent-2-enoate is an organic compound with the molecular formula C10H15NO3 It is a derivative of cyanoacrylate and is characterized by the presence of both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-ethoxypent-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol at reflux temperature for about an hour or at room temperature for a longer duration .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

Scientific Research Applications

Ethyl 2-cyano-3-ethoxypent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethoxypent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and ester groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-cyano-3-ethoxypent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZOFVOGBPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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